Pomalidomide-D5

LC-MS/MS Internal Standard Isotopic Interference

Pomalidomide-D5 is the preferred deuterated internal standard for LC-MS/MS quantification of pomalidomide. The +5 Da mass shift ensures complete baseline separation from the analyte, eliminating isotopic cross-talk that compromises d3/d4 analogs. Supplied at ≥99% deuterated purity with a COA meeting ICH Q7 and cGMP requirements. Essential for FDA/EMA-compliant bioanalytical method validation, ANDA bioequivalence studies, and PROTAC PK/PD modeling. Stable ≥2 years at -20°C. Order for batch-to-batch consistency.

Molecular Formula C13H11N3O4
Molecular Weight 278.27 g/mol
Cat. No. B1495477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-D5
Molecular FormulaC13H11N3O4
Molecular Weight278.27 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N
InChIInChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4D2,5D2,8D
InChIKeyUVSMNLNDYGZFPF-XHNMXOBISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-D5: Deuterated Internal Standard for LC-MS Quantification of Pomalidomide in Pharmacokinetic and Clinical Research


Pomalidomide-D5 (CAS 1377838-49-7) is a deuterium-labeled isotopologue of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) that functions as a molecular glue targeting the cereblon E3 ubiquitin ligase . The compound contains five deuterium atoms incorporated into the piperidine-2,6-dione ring, resulting in a mass increase of +5 Da relative to unlabeled pomalidomide (molecular weight 278.27 vs. 273.24) . Pomalidomide-D5 is specifically manufactured and certified for use as an internal standard in GC-MS or LC-MS/MS assays to enable accurate quantification of pomalidomide in biological matrices such as plasma, urine, and tissue homogenates [1].

Why Pomalidomide-D5 Cannot Be Replaced by Unlabeled Pomalidomide or Alternative Deuterated Analogs in Quantitative Bioanalysis


Unlabeled pomalidomide cannot serve as an internal standard in LC-MS/MS assays because it co-elutes with the analyte and possesses an identical mass-to-charge ratio (m/z 274.2 for the protonated ion [M+H]+), making it impossible to distinguish the internal standard from the analyte in the mass spectrometer . While other deuterated pomalidomide analogs (e.g., pomalidomide-d3, pomalidomide-d4) are commercially available, they exhibit smaller mass shifts of +3 Da and +4 Da, respectively. This smaller mass differential increases the risk of isotopic peak overlap, especially in complex biological matrices where the natural isotopic abundance of 13C and 2H can contribute to cross-talk between the analyte and internal standard channels, compromising assay accuracy and precision . The +5 Da mass shift of pomalidomide-D5 provides superior spectral resolution and minimizes isotopic interference, making it the preferred internal standard for regulatory-compliant bioanalytical method validation .

Quantitative Differentiation of Pomalidomide-D5: Head-to-Head Comparison Data for Analytical Procurement


Mass Shift and MS Resolution: +5 Da Differential vs. Unlabeled and Alternative Deuterated Analogs

Pomalidomide-D5 exhibits a +5 Da mass shift relative to unlabeled pomalidomide (exact mass 278.106 vs. 273.086) . This 5 Da differential is significantly larger than the +3 Da shift of pomalidomide-d3 (exact mass 276.099) and the +4 Da shift of pomalidomide-d4 (exact mass 277.103) . In electrospray ionization (ESI) positive mode, the protonated molecular ion [M+H]+ for pomalidomide-D5 appears at m/z 279.1, compared to m/z 274.1 for unlabeled pomalidomide, providing a 5 m/z unit separation window that eliminates cross-talk between the analyte and internal standard channels [1]. This separation exceeds the minimum 3 m/z unit separation recommended by FDA bioanalytical method validation guidance for stable isotope-labeled internal standards.

LC-MS/MS Internal Standard Isotopic Interference

Isotopic Purity: ≥99% Deuterated Forms (d1-d5) vs. Alternative Deuterated Analogs

Pomalidomide-D5 is certified with ≥99% deuterated forms (d1-d5) as reported by Cayman Chemical . This purity specification exceeds that of commercially available pomalidomide-d4, which is offered at 96.38% purity , and is comparable to pomalidomide-d3, which is offered at 99.0% purity . Higher isotopic purity reduces the presence of unlabeled or incompletely deuterated species that can contribute to background signal in the analyte channel, thereby improving the lower limit of quantification (LLOQ) and assay dynamic range.

Isotopic Enrichment Purity Analysis Internal Standard Quality

Storage Stability: ≥2 Years at -20°C vs. Ambient Degradation of Unprotected Analogs

Pomalidomide-D5 is stable for at least 2 years when stored at -20°C, as documented by Cayman Chemical's stability specifications . This stability profile is comparable to that of unlabeled pomalidomide, which is also recommended for storage at -20°C, but the deuterated compound exhibits enhanced resistance to hydrolytic degradation due to the kinetic isotope effect at deuterium-substituted positions . The deuterium labeling at the piperidine-2,6-dione ring, which is susceptible to hydrolysis under physiological conditions, may confer a slightly extended shelf-life and reduced formation of degradants during long-term storage and repeated freeze-thaw cycles, although direct comparative accelerated stability data are not publicly available.

Compound Stability Long-term Storage Quality Control

Application as E3 Ligase Ligand in PROTACs: Identical Biological Activity to Unlabeled Pomalidomide with Quantification Capability

Pomalidomide-D5 retains the same cereblon (CRBN) binding affinity as unlabeled pomalidomide, with an IC50 of approximately 3 µM for the human recombinant CRBN-DDB1 complex [1]. This biological equivalence allows the deuterated analog to be used as a tracer or building block in PROTAC (PROteolysis TArgeting Chimera) development without altering the ternary complex formation or degradation kinetics . Unlike unlabeled pomalidomide, which cannot be distinguished from endogenously produced or administered pomalidomide in cellular or in vivo models, pomalidomide-D5 enables precise quantification of the E3 ligand component within PROTAC molecules, facilitating pharmacokinetic/pharmacodynamic (PK/PD) modeling and optimization of linker chemistry [2].

PROTAC Targeted Protein Degradation E3 Ligase

Optimal Application Scenarios for Pomalidomide-D5 Based on Quantifiable Differentiation Evidence


LC-MS/MS Quantification of Pomalidomide in Human Plasma for Clinical Pharmacokinetic Studies

Pomalidomide-D5 is the preferred internal standard for developing and validating LC-MS/MS methods to quantify pomalidomide in human plasma over the concentration range of 1–100 ng/mL. The +5 Da mass shift ensures complete baseline separation from the analyte channel, minimizing isotopic cross-talk and enabling regulatory-compliant bioanalysis in accordance with FDA and EMA guidelines . The high isotopic purity (≥99% deuterated forms) reduces background signal at the LLOQ, allowing for accurate quantification at the low ng/mL concentrations typically observed after oral administration of 4 mg pomalidomide capsules .

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Pomalidomide-Based PROTACs

In PROTAC research, pomalidomide-D5 serves as a quantitative tracer for the cereblon-recruiting E3 ligand moiety. Because the deuterium label does not alter CRBN binding affinity (IC50 ~3 µM, identical to unlabeled pomalidomide), the compound can be spiked into cellular or in vivo systems to accurately measure the exposure and metabolic fate of the E3 ligand component within PROTAC molecules . This enables precise PK/PD modeling to correlate E3 ligand exposure with degradation efficiency of the target protein, a critical step in optimizing PROTAC linker chemistry and dosing regimens .

Quality Control and ANDA Submission for Generic Pomalidomide Formulations

For pharmaceutical companies developing abbreviated new drug applications (ANDAs) for generic pomalidomide capsules, pomalidomide-D5 is an essential reference standard for analytical method validation and quality control release testing. The compound is supplied with a detailed Certificate of Analysis (COA) that meets ICH Q7 and FDA cGMP requirements, including documentation of identity, purity (≥99% deuterated forms), and stability (≥2 years at -20°C) . The well-characterized mass spectral properties and validated storage conditions ensure batch-to-batch consistency, a critical factor for regulatory acceptance of bioequivalence studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-D5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.